REACTION_CXSMILES
|
CO.[OH-].[Na+].[O:5]1[CH2:10][CH2:9][CH:8]([CH2:11][C:12]([O:14]CC)=[O:13])[CH2:7][CH2:6]1>O>[O:5]1[CH2:10][CH2:9][CH:8]([CH2:11][C:12]([OH:14])=[O:13])[CH2:7][CH2:6]1 |f:1.2|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)CC(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
agitated at 80° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation, to which water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
After washing with ethyl acetate
|
Type
|
ADDITION
|
Details
|
a hydrochloric acid aqueous solution was added to the resultant aqueous phase to an extent of pH of 3
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform under salting-out conditions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
This was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
obtaining 0.87 g of a crude intended compound
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |